![molecular formula C16H15BrN2O B15057547 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
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Overview
Description
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is a brominated aniline derivative featuring a dimethylamino group at the N-position and a 5-methyl-substituted benzoxazole ring at the para position. The bromine atom at position 2 and the methyl group on the benzoxazole ring influence electronic properties, solubility, and intermolecular interactions.
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The benzo[d]oxazole moiety can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the benzo[d]oxazole moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline with related compounds:
Key Observations:
- Bromine Substitution: The target compound’s bromine atom enhances molecular weight and may increase lipophilicity compared to non-brominated analogs like 4-(Benzo[d]oxazol-2-yl)aniline.
- Dimethylamino Group: The -N(CH₃)₂ group improves solubility in organic solvents compared to the -NH₂ group in 4-(Benzo[d]oxazol-2-yl)aniline. This modification may reduce metabolic degradation .
- Benzoxazole Substituents : The 5-methyl group on the benzoxazole ring (shared with CAS 22501-77-5) likely enhances steric bulk and modulates π-π stacking interactions, influencing receptor affinity .
Spectroscopic and Physical Properties
- IR Spectroscopy : Analogs like N-(3-Chlorophenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12l) show C=O stretches at ~1651 cm⁻¹, absent in the target compound due to its lack of amide groups .
- NMR Data: The dimethylamino group in the target compound would produce a singlet near δ 2.8–3.0 ppm for the -N(CH₃)₂ protons, distinct from the -NH₂ signals (δ ~10.8 ppm) in 4-(Benzo[d]oxazol-2-yl)aniline .
- Melting Points : Benzoxazole derivatives with polar substituents (e.g., -NH₂) typically exhibit higher melting points (>200°C) compared to alkylated analogs .
Biological Activity
2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is a synthetic organic compound notable for its complex structure, characterized by the presence of a bromine atom, dimethylamino groups, and a benzo[d]oxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and material science.
The chemical formula of this compound is C16H18BrN3O, with a molecular weight of approximately 331.21 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity, making it a candidate for further research in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives that may exhibit enhanced biological activity.
- Electrophilic Aromatic Substitution : The dimethylamino group can participate in electrophilic aromatic substitution reactions, facilitating further functionalization of the aromatic ring.
Pharmacological Potential
Studies have indicated that compounds with similar structures often exhibit significant pharmacological properties. For example:
- Antimicrobial Activity : Compounds with benzo[d]oxazole moieties have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
- Anticancer Properties : Some derivatives of brominated anilines have shown promise in cancer therapy, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Recent studies exploring the biological activity of related compounds provide insight into the potential effects of this compound:
- Interaction with Serum Proteins : Research on related compounds has demonstrated their interactions with human serum albumin (HSA), affecting pharmacokinetics and therapeutic efficacy. These studies utilized multi-spectroscopic techniques to elucidate binding mechanisms, which could be relevant for understanding the pharmacokinetics of our compound .
- Structural Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications in halogen substituents and functional groups can significantly influence biological activity. This emphasizes the importance of structural features in determining the efficacy of this compound .
Comparative Analysis
The following table summarizes the biological activities and characteristics of structurally related compounds:
Compound Name | Structure | Notable Biological Activities |
---|---|---|
2-Bromo-N,N-dimethylaniline | C8H10BrN | Precursor for various syntheses; limited biological data |
5-Methylbenzo[d]oxazole | C9H7NO | Known for antimicrobial and anticancer properties |
N,N-Dimethylaniline | C9H13N | Fundamental building block; lacks specific bioactivity |
The unique combination of brominated aromatic systems with benzo[d]oxazole moieties in this compound may enhance its reactivity and potential biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline, and how can intermediates be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Bromination of N,N-dimethylaniline derivatives at the para position using Br₂/FeBr₃ under controlled conditions to minimize polybromination . (ii) Coupling the brominated intermediate with a pre-synthesized 5-methylbenzo[d]oxazole moiety via Ullmann or Suzuki-Miyaura cross-coupling, with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 80–100°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 aryl halide to boronic acid) and use inert atmospheres to suppress side reactions .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : (i) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . (ii) Characterization : Confirm via ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.5–8.0 ppm) and FT-IR (C=N stretch ~1620 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : (i) Degradation Studies : Use OECD 301B guidelines to assess biodegradability. Expose the compound to simulated sunlight (UV-Vis) in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS/MS . (ii) Ecotoxicology : Employ Daphnia magna or algal growth inhibition tests (OECD 202/201) to evaluate acute toxicity. Correlate results with logP values (predicted ~3.5) to assess bioaccumulation potential .
Q. How can electronic properties (e.g., HOMO-LUMO gaps) be computationally modeled to predict reactivity in photochemical applications?
- Methodological Answer : (i) Computational Setup : Use DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals. Compare with UV-Vis spectra (λmax ~300–350 nm) for validation . (ii) Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) suggest potential as a light-harvesting material. Validate with cyclic voltammetry to measure redox potentials .
Q. How to resolve contradictions in reported solubility data across solvents (e.g., DMSO vs. chloroform)?
- Methodological Answer : (i) Systematic Solubility Screening : Use shake-flask method (25°C) with saturated solutions in DMSO, chloroform, and THF. Quantify via UV-Vis calibration curves (λ = 270–300 nm). (ii) Variable Control : Account for impurities (e.g., residual dimethylamine) by pre-purifying solvents and using anhydrous conditions .
Analytical and Mechanistic Questions
Q. What advanced techniques are recommended for studying crystalline packing and intermolecular interactions?
- Methodological Answer : (i) Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (CHCl₃/MeOH). Analyze π-π stacking distances (3.5–4.0 Å) and halogen bonding (Br···N contacts <3.3 Å) . (ii) Thermal Analysis : Use DSC/TGA to assess stability (decomposition >200°C) and phase transitions .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?
- Methodological Answer : (i) Derivatization : Introduce substituents (e.g., -NO₂, -CF₃) at the benzo[d]oxazole ring to modulate electron density. (ii) Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determinations). Correlate with steric/electronic parameters via QSAR models .
Q. Experimental Design and Reproducibility
Q. What controls are critical for ensuring reproducibility in catalytic coupling reactions involving this compound?
- Methodological Answer : (i) Catalyst Purity : Use freshly distilled Pd(PPh₃)₄ and degassed solvents (e.g., DMF, THF) to prevent catalyst poisoning. (ii) Reaction Monitoring : Track conversion via GC-MS or in situ Raman spectroscopy. Include internal standards (e.g., triphenylmethane) for quantification .
Properties
Molecular Formula |
C16H15BrN2O |
---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H15BrN2O/c1-10-4-7-15-13(8-10)18-16(20-15)11-5-6-14(19(2)3)12(17)9-11/h4-9H,1-3H3 |
InChI Key |
VMROIEKJWNVDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
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